molecular formula C13H19ClN2O3S B2433953 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 379255-39-7

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No. B2433953
CAS RN: 379255-39-7
M. Wt: 318.82
InChI Key: WKGXLOYZXZMPED-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is a chemical compound with the IUPAC name 2-chloro-N-{3-[(diethylamino)sulfonyl]-4-methylphenyl}acetamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) .


Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is 304.8 . It is a powder at room temperature .

Scientific Research Applications

Environmental Impact and Degradation Studies

Advanced Oxidation Processes (AOPs) in Water Treatment

The compound has relevance in studies involving the degradation of pharmaceuticals like acetaminophen in aqueous environments, using Advanced Oxidation Processes (AOPs). Such processes result in various kinetics, mechanisms, and by-products. This research is vital in enhancing the degradation of pollutants like acetaminophen by AOP systems, ensuring environmental safety (Qutob et al., 2022).

Ecotoxicology and Environmental Safety

Herbicide Impact on Health and Environment

Studies have also examined the impact of chlorophenoxy compounds, including herbicides like 2,4-D and MCPA, on environmental and human health. This systematic review evaluates epidemiologic, toxicological, pharmacokinetic, and biomonitoring studies to understand the potential carcinogenic modes of action of these herbicides. While these studies highlight a possible increased risk for lymphohematopoietic cancers, there's no conclusive evidence supporting a genotoxic mode of action. The interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown, suggesting a need for further research (Stackelberg, 2013).

Chemical Synthesis and Reactivity

Utility in Heterocyclic Synthesis

The compound is an essential intermediate in synthesizing various heterocyclic systems, crucial for developing synthetically useful and novel compounds. This area of research is significant in medicinal chemistry and drug development, indicating the compound's relevance in synthesizing biologically active molecules (Gouda et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)12-8-11(7-6-10(12)3)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGXLOYZXZMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide

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